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Compound of Interest

Compound Name:
(R)-1-(2,4-

dichlorophenyl)ethanamine

Cat. No.: B169092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the chiral amine, (R)-1-(2,4-dichlorophenyl)ethanamine. Due to the limited availability of

published experimental spectra for this specific enantiomer, this document focuses on

predicted spectroscopic characteristics based on its molecular structure and established

principles of NMR, IR, and Mass Spectrometry. This guide also outlines standardized

experimental protocols for acquiring such data.

Chemical Structure and Properties
(R)-1-(2,4-dichlorophenyl)ethanamine is a chiral primary amine with the following key

characteristics:

Property Value

Molecular Formula C₈H₉Cl₂N

Molecular Weight 190.07 g/mol

CAS Number 133773-29-2

Appearance Expected to be a liquid at room temperature
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Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for (R)-1-(2,4-dichlorophenyl)ethanamine. These

predictions are derived from the analysis of its functional groups and overall molecular

structure.

Predicted ¹H NMR Data (Solvent: CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.4 d 1H
Ar-H (proton ortho to

the ethylamine group)

~ 7.2 dd 1H

Ar-H (proton between

the two chlorine

atoms)

~ 7.1 d 1H
Ar-H (proton meta to

the ethylamine group)

~ 4.2 q 1H -CH(NH₂)CH₃

~ 1.5 (broad) s 2H -NH₂

~ 1.4 d 3H -CH(NH₂)CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b169092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~ 145 Ar-C (carbon attached to the ethylamine group)

~ 132 Ar-C (carbon attached to chlorine)

~ 130 Ar-C (carbon attached to chlorine)

~ 129 Ar-CH

~ 127 Ar-CH

~ 125 Ar-CH

~ 50 -CH(NH₂)CH₃

~ 25 -CH(NH₂) CH₃

Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Medium, Broad N-H stretch (primary amine)

3000-3100 Medium Aromatic C-H stretch

2850-2950 Medium Aliphatic C-H stretch

1600-1620 Medium N-H bend (scissoring)

1450-1500 Strong Aromatic C=C stretch

1000-1100 Strong C-N stretch

700-850 Strong C-Cl stretch

Predicted Mass Spectrometry Data
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m/z Relative Abundance Assignment

190/192/194 Moderate
[M]⁺ (Molecular ion peak with

isotopic pattern for 2 Cl atoms)

175/177/179 High
[M - CH₃]⁺ (Loss of a methyl

group)

154 Moderate
[M - HCl]⁺ (Loss of hydrogen

chloride)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the

molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of (R)-1-(2,4-
dichlorophenyl)ethanamine in about 0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.
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Process the Free Induction Decay (FID) with an exponential window function to improve

the signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of

2-5 seconds.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As (R)-1-(2,4-dichlorophenyl)ethanamine is expected to be a liquid, a

neat sample can be analyzed. Place a single drop of the compound between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample plates in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer, typically with an electrospray ionization (ESI)

or electron impact (EI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition (ESI):

Infuse the sample solution into the ESI source at a constant flow rate.

Apply a high voltage to the ESI needle to generate charged droplets.

The solvent evaporates, leading to the formation of protonated molecular ions [M+H]⁺.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Acquisition (EI):

Introduce a small amount of the volatile sample into the high-vacuum source.

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause

ionization and fragmentation.

Acquire the mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of (R)-1-(2,4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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